Diisooctyl maleate
Description
Structure
2D Structure
Properties
CAS No. |
1330-76-3 |
|---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
bis(6-methylheptyl) but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3 |
InChI Key |
QIGLLCHDIZAZFE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C |
Isomeric SMILES |
CC(C)CCCCCOC(=O)/C=C\C(=O)OCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C |
Other CAS No. |
1330-76-3 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Diisooctyl Maleate
Esterification Reactions for Diisooctyl Maleate (B1232345) Production
The primary method for producing diisooctyl maleate is the direct esterification of maleic anhydride (B1165640) with isooctyl alcohol (specifically 2-ethylhexanol). chemicalbook.commade-in-china.comjustdial.com This reaction involves combining the reactants, often in the presence of a catalyst, and heating the mixture to facilitate the formation of the diester and water as a byproduct. justdial.comgoogle.com
Catalytic Systems in this compound Synthesis
A variety of catalytic systems have been developed to enhance the efficiency of this compound synthesis, with the goal of increasing reaction rates and yields. justdial.com These catalysts can be broadly categorized into homogeneous and heterogeneous systems.
Common homogeneous catalysts include strong acids such as p-toluenesulfonic acid and sulfuric acid. google.comjustdial.comgoogle.com While effective, these catalysts often require a neutralization step at the end of the reaction, which can complicate the purification process. sid.ir
To address the challenges associated with homogeneous catalysts, research has focused on solid acid catalysts. These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture and the potential for reuse. Examples of solid acid catalysts investigated for this compound synthesis include:
Cation exchange resins : These have been shown to effectively catalyze the reaction between maleic anhydride and isooctanol. sdlookchem.comguidechem.com
Activated carbon-supported sodium bisulfate : This system has also demonstrated high catalytic activity, leading to yields above 96.0%. sdlookchem.comguidechem.com
Titanate catalysts : Titanium tetraethoxide has been identified as a good catalyst, exhibiting high reactivity under mild conditions. researchgate.net
Niobic acid : This catalyst can achieve a conversion rate of 99.3% and can be reused multiple times. guidechem.com
Ferric sulfate (B86663) : A cost-effective and environmentally friendly option, ferric sulfate can be recycled and results in high conversion rates. guidechem.com
Alumina : Another inexpensive and recyclable catalyst that provides high conversion rates. guidechem.com
Amberlyst-15 : This heterogeneous recyclable Brønsted solid acid has been successfully used for the esterification of maleic anhydride and can be reused for multiple cycles without significant loss of activity. sid.irbenthamdirect.comsciexplore.irresearchgate.neteurekaselect.com
Reaction Conditions and Parameter Optimization
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are typically controlled include temperature, molar ratio of reactants, and reaction time. sdlookchem.comguidechem.com
The esterification reaction is generally carried out at elevated temperatures, often in the range of 115°C to 205°C. google.comjustdial.com The process may involve a primary dual-esterification at a lower temperature (e.g., 115°C) followed by increasing the temperature to drive the reaction to completion. google.com
The molar ratio of isooctyl alcohol to maleic anhydride is another critical parameter. An excess of the alcohol is often used to shift the equilibrium towards the formation of the diester. sdlookchem.comguidechem.com For instance, a molar ratio of alcohol to anhydride of 3.0:1 has been found to be optimal in several studies. researchgate.netguidechem.com
Reaction time is also carefully controlled to ensure complete conversion. Depending on the catalyst and temperature, reaction times can range from 0.5 hours to several hours. google.comresearchgate.netguidechem.com For example, with a titanate catalyst, a reaction time of 0.5 hours at refluxing temperature was found to be optimal. researchgate.net
The table below summarizes optimized reaction conditions from various studies:
| Catalyst | Molar Ratio (Alcohol:Anhydride) | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
| Cation exchange resin | Excess alcohol | Not specified | Not specified | >96.0% | sdlookchem.comguidechem.com |
| Activated carbon-supported sodium bisulfate | Not specified | Not specified | Not specified | >96.0% | sdlookchem.comguidechem.com |
| Titanium tetraethoxide | 3.0:1 | Reflux | 0.5 | Not specified | researchgate.net |
| p-Toluenesulfonic acid / Load phosphotungstic acid | (2-2.1):1 | 115 then 185 | 3 then 5 | Not specified | google.com |
| Niobic acid | 3:1 | Reflux | 1 | 99.3% conversion | guidechem.com |
| Ferric sulfate | 3.0:1 | Reflux | 1 | 99.1% conversion | guidechem.com |
| Alumina | 3.0:1 | Reflux | 1 | 99.5% conversion | guidechem.com |
Mechanism of Diester Formation
The synthesis of this compound from maleic anhydride and isooctyl alcohol proceeds through a two-step esterification process.
Alcoholysis to Monoester : The first step involves the alcoholysis of maleic anhydride. One molecule of isooctyl alcohol reacts with the anhydride ring to form the monoester, this compound. google.com This initial reaction can often occur without a catalyst. google.com
Esterification to Diester : The second step is the esterification of the carboxylic acid group of the monoester with a second molecule of isooctyl alcohol to form the diester, this compound. google.commsuniv.ac.in This step is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. justdial.comgoogle.com
Under the influence of heat and in the presence of acids or bases, this compound can also isomerize to form the corresponding fumaric acid diester. celanese.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of this compound. These approaches focus on the use of sustainable catalysts and the reduction or elimination of solvents.
Sustainable Catalysis Development
The development of sustainable catalysts is a key area of green chemistry research in this compound synthesis. The focus is on replacing traditional homogeneous acid catalysts with solid, reusable catalysts that minimize waste and environmental impact. sid.ir
Solvent-Free or Reduced-Solvent Methodologies
Another green chemistry approach involves conducting the synthesis in solvent-free or reduced-solvent conditions. Traditional esterification reactions sometimes use solvents like toluene (B28343) or xylene to facilitate the removal of water via azeotropic distillation. researchgate.netgoogle.com However, the use of volatile organic compounds (VOCs) as solvents raises environmental concerns.
Research into solvent-free synthesis aims to reduce the environmental footprint of the process. In some cases, an excess of the alcohol reactant can also serve as the reaction medium, eliminating the need for an additional solvent. sdlookchem.comguidechem.com Furthermore, some modern processes are designed to be solvent-free, which can increase the synthesis output and reduce manufacturing costs. google.com
Waste Minimization Strategies in this compound Production
The production of this compound (DOM), primarily through the esterification of maleic anhydride with isooctyl alcohol, incorporates several strategies to minimize waste, enhance efficiency, and reduce environmental impact. These strategies align with the principles of green chemistry, focusing on source reduction, resource efficiency, and the recycling of process materials.
The use of efficient and recyclable catalysts is another cornerstone of waste reduction. While traditional synthesis may use homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, advancements are leading to the adoption of heterogeneous solid acid catalysts. benthamdirect.comresearcher.lifegoogle.com These catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or phosphotungstic acid, can be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity. benthamdirect.comresearcher.life This eliminates the need for neutralization steps, which would otherwise produce salt-containing wastewater, and simplifies product purification. benthamdirect.comchemicalbook.com
Water management is also a critical aspect of waste minimization. The esterification reaction produces water as a byproduct. Efficient removal of this water drives the reaction towards completion, increasing the yield of DOM. chemicalbook.com Advanced production facilities are increasingly adopting comprehensive water and effluent management systems. For instance, some chemical manufacturing plants that produce DOM intermediates are designed to operate on a zero-liquid discharge (ZLD) scheme. wikipedia.org In such systems, all wastewater is treated and recycled back into the process, eliminating liquid effluent discharge into the environment. wikipedia.org
Finally, process optimization plays a significant role. By carefully controlling reaction conditions such as temperature and molar ratios, the formation of byproducts can be suppressed. fishersci.nogoogle.com For example, the initial alcoholysis can be conducted at a lower temperature to form the monoester, followed by a higher temperature stage for the diester formation, maximizing the yield of the desired this compound. fishersci.nogoogle.com
Key Waste Minimization Approaches in DOM Production
| Strategy | Description | Benefit |
|---|---|---|
| Raw Material Recycling | Recovery and reuse of unreacted isooctyl alcohol and maleic anhydride. | Reduces raw material consumption and waste volume. fishersci.at |
| Catalyst Selection | Use of heterogeneous, recyclable solid acid catalysts (e.g., Amberlyst-15). | Simplifies purification, eliminates neutralization waste, allows catalyst reuse. benthamdirect.comresearcher.life |
| Process Optimization | Precise control of reaction temperature and stoichiometry. | Maximizes product yield and minimizes byproduct formation. fishersci.nogoogle.com |
| Water Management | Efficient removal of reaction water and implementation of Zero-Liquid Discharge (ZLD) systems. | Drives reaction equilibrium, conserves water, and prevents water pollution. chemicalbook.comwikipedia.org |
| Reduced Reactant Excess | Minimizing the initial amount of reactants like isooctyl alcohol. | Lowers raw material costs and reduces the burden of recycling unreacted chemicals. fishersci.no |
Advanced Synthetic Routes and Novel Precursors
While the core synthesis of this compound relies on the well-established esterification of maleic anhydride and an eight-carbon alcohol, research continues to explore advanced routes and novel precursors to improve sustainability, reduce costs, and enhance product quality.
A significant advancement lies in the catalytic systems employed. The shift from traditional homogeneous catalysts like sulfuric acid to heterogeneous solid acid catalysts represents a major process intensification. Catalysts such as the sulfonic acid-functionalized ion-exchange resin Amberlyst-15 have demonstrated high activity and selectivity in the esterification of maleic anhydride to produce DOM. benthamdirect.comresearcher.lifeeurekaselect.com A key advantage of these solid catalysts is their ease of separation from the product mixture and their recyclability for numerous production cycles, which aligns with green chemistry principles by minimizing waste. benthamdirect.com Other catalysts explored include phosphotungstic acid and various metal compounds like zinc acetate (B1210297) and dibutyltin (B87310) oxide, offering alternatives to conventional acids. researcher.lifegoogle.com
The exploration of novel precursors is another active area of research, driven by both economic and sustainability goals. One practical approach involves the use of mixed alcohol feedstocks. Instead of using a single pure isomer like 2-ethylhexanol, a combination of C8 alcohols such as n-octanol, 2-ethylhexanol, and sec-octanol can be used. uni.lu This strategy can reduce manufacturing costs by utilizing more readily available or lower-cost alcohol mixtures while still producing a high-quality product. uni.lu
Furthermore, there is a growing interest in leveraging bio-based feedstocks to reduce the carbon footprint of chemical production. Maleic anhydride, a key precursor, can be derived from bio-based sources. google.comresearchgate.net Lignocellulosic biomass is being investigated as a sustainable platform for producing a variety of chemical building blocks, including precursors that could potentially be used for maleate synthesis. rsc.org The development of bio-based alcohols, such as bio-butanol which can be a precursor to 2-ethylhexanol, also presents a pathway to producing partially or fully bio-based this compound. rsc.org These bio-based routes are part of a broader industry trend towards creating more sustainable plasticizers and chemical intermediates. google.comresearchgate.net
The isomerization of this compound to diisooctyl fumarate (B1241708) under the influence of heat or catalysts is also a relevant synthetic consideration. celanese.com Since commercial DOM often contains a small percentage of the fumarate isomer, controlling this isomerization can be part of process control to ensure consistent product specifications. celanese.com The distinct properties of the fumarate ester mean that in some applications, this isomerization is a deliberate step to create a different product, while in others, it is a byproduct to be minimized.
Table of Mentioned Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5370584 |
| Di(2-ethylhexyl) maleate | 5365125 |
| Maleic anhydride | 7923 |
| 2-Ethylhexanol | 7720 |
| p-Toluenesulfonic acid | 6101 |
| Sodium bisulfite | 23665763 |
| Fumaric acid di(2-ethylhexyl) ester | 5370325 |
| Succinic acid di(2-ethylhexyl) ester | 102903 |
| Amberlyst-15 | N/A |
| Phosphotungstic acid | 84641 |
| n-Octanol | 987 |
| sec-Octanol | 7793 |
| Dibutyltin oxide | 13145 |
Polymer Science and Materials Applications of Diisooctyl Maleate
Diisooctyl Maleate (B1232345) as a Co-monomer in Polymerization Processes
Diisooctyl maleate is frequently used as a co-monomer in polymerization reactions with various other monomers. This process, known as copolymerization, results in polymers with properties that are intermediate to those of the individual homopolymers, or in some cases, entirely new and desirable characteristics. The inclusion of DIOM in a polymer backbone can significantly influence the final properties of the material, such as its flexibility, adhesion, and resistance to environmental factors. neuchem.comspecialchem.com
Copolymerization with Vinyl Monomers
This compound is often copolymerized with a variety of vinyl monomers, including vinyl acetate (B1210297), vinyl chloride, acrylates, and styrene (B11656). specialchem.comatamanchemicals.comknowde.com This process is typically carried out through emulsion polymerization. imarcgroup.comcelanese.com The resulting copolymers find use in a diverse array of applications, such as coatings, films, adhesives, and rubbers. knowde.comsinocurechem.com
The copolymerization of DIOM with vinyl acetate, for instance, is a well-established method for producing internally plasticized latexes. haz-map.comresearchgate.netcas.cz These materials are used in the formulation of paints and adhesives. imarcgroup.comcelanese.com The incorporation of DIOM into the polymer structure provides flexibility and elasticity to the final product. specialchem.comatamanchemicals.com This internal plasticization is advantageous as it prevents the embrittlement that can occur from the evaporation of external plasticizers and enhances resistance to humidity and ultraviolet light. specialchem.com
In a study on the semi-continuous emulsion polymerization of vinyl acetate and this compound, researchers investigated the effects of the comonomer ratio on the properties of the resulting latex. researchgate.net The study highlighted how varying the concentration of DIOM can be used to tailor the physicochemical and colloidal properties of the copolymer. cas.cz Another patent describes the copolymerization of vinyl acetate with about 5-30% by weight of monomers like dioctyl maleate to produce paint emulsions with high molecular weight and increased scrub resistance. google.com
Here is an interactive table summarizing the vinyl monomers commonly copolymerized with this compound:
| Vinyl Monomer | Resulting Copolymer Application | Key Property Influence |
| Vinyl Acetate | Paints, Adhesives, Films imarcgroup.comcelanese.comontosight.ai | Flexibility, Elasticity, UV Resistance specialchem.com |
| Vinyl Chloride | Films, Coatings, Rubbers atamanchemicals.comknowde.comforemost-chem.com | Low-Temperature Flexibility, Impact Resistance sinocurechem.comforemost-chem.com |
| Acrylates | Coatings, Adhesives atamanchemicals.comknowde.com | Adhesion, Flexibility, Weather Resistance neuchem.comforemost-chem.com |
| Styrene | Coatings, Films, Adhesives, Rubbers knowde.comsinocurechem.com | Molecular Weight Adjustment, Film Leveling knowde.com |
Influence of this compound on Polymer Network Formation
The incorporation of this compound as a comonomer can significantly influence the formation and structure of the resulting polymer network. In some systems, the presence of maleate groups can introduce the potential for cross-linking, which can affect the network density. mdpi.com The addition of a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in the copolymerization of polypropylene (B1209903) glycol maleinate with acrylic acid, for example, was found to reduce bimolecular chain terminations, leading to the formation of branched copolymers and influencing the polymer network's density. mdpi.com
Structure-Property Relationships in this compound-Modified Polymers
The properties of polymers are intrinsically linked to their chemical and physical structure. scribd.commdpi.com The inclusion of this compound in a polymer chain directly alters its structure and, consequently, its macroscopic properties. The bulky, flexible dioctyl groups of DIOM introduce free volume and increase the mobility of the polymer chains, which generally leads to a lower glass transition temperature (Tg) and increased flexibility. justdial.com
This internal plasticization effect is a key aspect of the structure-property relationship in DIOM-modified polymers. knowde.comforemost-chem.com For example, in copolymers of vinyl chloride, the incorporation of DIOM leads to good low-temperature flexibility. sinocurechem.com Similarly, in vinyl acetate copolymers, DIOM enhances flexibility, adhesion, and impact resistance. foremost-chem.com The amount of DIOM used is a critical factor; for instance, in pressure-sensitive adhesives, increasing the DIOM content has been shown to increase tack. tandfonline.com
Research has shown that the type and amount of maleic acid diesters, such as this compound, can create significant differences in the properties of vinyl acetate emulsion polymers. researchgate.net The use of these comonomers can lead to a decrease in particle size and particle size distribution, while increasing the stability of the latex. researchgate.net These changes in the colloidal properties of the latex can, in turn, affect the properties of the final film or adhesive.
Role of this compound in Polymer Rheology and Processing
This compound plays a significant role as a plasticizer, which modifies the rheological properties of polymers, making them easier to process. justdial.com Plasticizers work by increasing the free volume between polymer chains, which lowers the glass transition temperature (Tg) and reduces the viscosity of the polymer melt. bac-lac.gc.ca This allows for processing at lower temperatures, which can prevent thermal degradation of the polymer. mdpi.com
The rheological behavior of plasticized polymer systems is crucial for their industrial processing. Studies on the rheology of poly(vinyl chloride) (PVC) blends have shown that the addition of plasticizers, including dioctyl maleate, affects the storage modulus (G') and loss modulus (G''). mdpi.com These parameters provide information about the elastic and viscous response of the material, respectively. Research has indicated that the rheological response of PVC plasticized with dioctyl maleate is comparable to that of PVC plasticized with the common phthalate (B1215562) plasticizer di(2-ethylhexyl) phthalate (DEHP). mdpi.com
The ability to tailor the rheology of a polymer system by adding plasticizers like DIOM is essential for a wide range of applications. For example, in the formulation of coatings and adhesives, controlling the viscosity is critical for achieving the desired application properties. In the case of PVC, the use of plasticizers allows for the production of flexible products such as flooring, wall coverings, and cables. neuchem.com
This compound in Specialized Polymeric Systems
Beyond its general use as a comonomer and plasticizer, this compound finds application in a variety of specialized polymeric systems where its unique properties are leveraged to achieve specific performance characteristics.
Adhesives and Sealants Formulations
This compound is a key component in the formulation of adhesives and sealants. neuchem.comjustdial.com It can be used as a comonomer in the production of the base polymer or as a plasticizer added to the final formulation. atamanchemicals.comforemost-chem.com Its inclusion enhances the adhesive strength, flexibility, and bonding strength of these materials. neuchem.comjustdial.com
In pressure-sensitive adhesives (PSAs), DIOM plays a crucial role. marketresearch.comgravitaschemical.com A study on water-based PSAs synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization found that incorporating small amounts of the hydrophobic monomer DIOM significantly increased the peel and shear strength of the adhesives. tandfonline.comresearchgate.net As the concentration of DIOM was increased, the tack, peel strength, and shear resistance of the PSAs were all found to improve. tandfonline.com
Patents have described the use of terpolymers of ethylene, vinyl acetate, and dioctyl maleate to create permanently tacky pressure-sensitive adhesives. google.com These adhesives exhibit a good balance of tack (adhesion) and shear strength (cohesion). google.com The versatility of DIOM also extends to its use in construction adhesives, automotive adhesives, and flexible adhesives, where it improves durability and sealant flexibility. technavio.org Furthermore, high-purity grades of dioctyl maleate are utilized in specialized adhesive and sealant applications. market.us
Coatings and Paints Development
This compound (DOM) is a significant component in the formulation of modern coatings and paints, primarily utilized as a comonomer and a reactive plasticizer. wikipedia.orgwikidata.org Its incorporation into polymer systems, particularly in vinyl and acrylic emulsion polymerization, imparts several beneficial properties to the final coating. nih.govfishersci.caontosight.ai
As a comonomer, DOM is frequently polymerized with monomers such as vinyl acetate, acrylates, and vinyl chloride. fishersci.caontosight.ai This process internally modifies the polymer structure, enhancing the flexibility and elasticity of the resulting paint and adhesive resins. fishersci.caontosight.aiwikipedia.org The introduction of the bulky isooctyl groups from DOM into the polymer backbone disrupts chain packing, leading to a softer, more pliable material. This increased flexibility improves the durability of coatings and their resistance to cracking, especially under physical stress or fluctuating environmental conditions. wikipedia.org
Furthermore, copolymers containing this compound exhibit improved adhesion to various substrates. nih.gov The presence of DOM in the polymer matrix can also enhance weather and UV resistance, which is crucial for exterior architectural and industrial coatings. americanelements.comnih.gov Its low volatility and good film-forming characteristics contribute to the creation of long-lasting and high-performance paint films. wikipedia.org In the drive towards more environmentally friendly formulations, this compound is valued as a component in the development of low-VOC (Volatile Organic Compound) coatings and as a phthalate-free alternative to traditional plasticizers. wikidata.orgamericanelements.comnih.gov
The paints and coatings sector represents a dominant application for this compound, driven by the demand for advanced formulations in architectural, industrial, and automotive applications that require enhanced flexibility, adhesion, and resistance to environmental factors. nih.gov
Table 1: Effects of this compound in Coatings and Paints
| Property Enhanced | Mechanism of Action | Resulting Benefit in Final Product |
| Flexibility/Elasticity | Internal plasticization through copolymerization; disruption of polymer chain packing. wikipedia.orgfishersci.caontosight.aiwikipedia.org | Increased durability and resistance to cracking. wikipedia.org |
| Adhesion | Modification of polymer properties. nih.gov | Improved bonding to various substrates. americanelements.com |
| Weather/UV Resistance | Copolymerization enhances polymer stability. americanelements.comnih.gov | Longer lifespan for exterior coatings. americanelements.com |
| Low-VOC Formulation | Acts as a reactive plasticizer with low volatility. wikipedia.orgamericanelements.com | Development of more eco-friendly paints. nih.gov |
| Phthalate-Free | Serves as an alternative to traditional phthalate plasticizers. wikidata.org | Meets modern regulatory and safety standards. nih.gov |
Lubricant Formulations
This compound and its derivatives are utilized as additives in the formulation of various lubricants, including cutting fluids and oils for industrial applications. fishersci.fithegoodscentscompany.comnih.gov Their primary function is to modify the physical properties of the base oil, enhancing its performance under specific operational conditions.
One of the key applications is in the synthesis of copolymers that act as viscosity index (VI) improvers for lubricating oils. nih.govsigmaaldrich.com Research has shown that copolymers of dialkyl maleates (including dioctyl maleate) with monomers like styrene or vinyl acetate can effectively improve the viscosity index of base lube oil. nih.gov The efficiency of these copolymers as VI improvers is influenced by several factors, including the alkyl chain length of the maleate, the molecular weight of the copolymer, and its concentration in the oil. nih.govsigmaaldrich.com Studies indicate that the effectiveness increases with a longer alkyl chain on the alcohol group of the dialkyl maleate and with a higher molecular weight of the resulting copolymer. nih.govsigmaaldrich.com
For instance, a study comparing copolymers of various dialkyl maleates found that dioctyl maleate copolymers were effective at improving the viscosity index. The performance of these additives generally increases with their concentration in the base oil. nih.gov In addition to improving the viscosity index, certain maleate esters have been shown to reduce the coefficient of friction and wear under boundary lubrication conditions, particularly with metals like aluminum. nih.gov this compound is also employed in enhanced oil recovery (EOR) operations, where it functions as a surfactant and viscosity modifier to improve the displacement of oil from reservoirs. nih.gov
Table 2: Research Findings on Dialkyl Maleate Copolymers as Lubricant Additives
| Copolymer System | Key Finding | Reference |
| Dioctyl maleate-styrene copolymer | Showed increased viscosity index (VI) in base lube oil. | nih.gov |
| Dioctyl maleate-vinyl acetate copolymer | Also functions as a VI improver, though styrene copolymers showed higher VI. | nih.gov |
| General Dialkyl Maleate Copolymers | Efficiency as a VI improver increases with the alkyl chain length of the alcohol group. | nih.govsigmaaldrich.com |
| General Dialkyl Maleate Copolymers | Efficiency as a VI improver increases with the molecular weight of the copolymer. | nih.govsigmaaldrich.com |
Analytical Chemistry Methodologies for Diisooctyl Maleate and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of Diisooctyl maleate (B1232345) and confirming its identity. These techniques measure the interaction of the molecule with electromagnetic radiation, providing a unique spectral fingerprint.
Infrared (IR) Spectroscopy : This technique identifies the functional groups present in the DIOM molecule. The IR spectrum of DIOM exhibits characteristic absorption bands corresponding to its ester and alkene functionalities. Key vibrational modes include a strong carbonyl (C=O) stretching peak, typically around 1732 cm⁻¹, and a C=C stretching peak for the maleate double bond, observed around 1645 cm⁻¹. Additional peaks related to C-O stretching (around 1170 cm⁻¹) and the hydrocarbon backbone are also present.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The spectrum shows distinct signals for each unique carbon atom, including the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, and the various sp³ hybridized carbons of the isooctyl chains.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DIOM. When coupled with Gas Chromatography (GC-MS), it provides powerful qualitative analysis. The mass spectrum of Diisooctyl maleate shows a molecular ion peak corresponding to its molecular weight (340.5 g/mol ), although it may be of low intensity. alfa-chemistry.com More prominent are the fragment ions resulting from the cleavage of the ester groups and hydrocarbon chains. A top peak at m/z 117 is a notable feature in its mass spectrum. alfa-chemistry.com
| Technique | Parameter | Characteristic Value/Feature |
|---|---|---|
| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | ~1732 cm⁻¹ |
| Infrared (IR) Spectroscopy | Alkene (C=C) Stretch | ~1645 cm⁻¹ |
| Infrared (IR) Spectroscopy | Ester (C-O) Stretch | ~1170 cm⁻¹ |
| Mass Spectrometry (GC-MS) | Molecular Weight | 340.5 g/mol |
| Mass Spectrometry (GC-MS) | Top Peak (m/z) | 117 |
| ¹³C NMR | Chemical Shifts | Distinct signals for carbonyl, alkene, and alkyl carbons |
Chromatographic Separation and Quantification Methods
Chromatography is the cornerstone for separating this compound from complex mixtures and for its precise quantification. Gas chromatography is the most common approach, though high-performance liquid chromatography can also be adapted for this purpose.
Gas Chromatography (GC) : GC is highly effective for the analysis of volatile and semi-volatile compounds like DIOM. The separation is typically performed on a capillary column. For qualitative analysis, GC is often coupled with a mass spectrometer (GC-MS). cdc.gov For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity and wide linear range for hydrocarbons. cdc.gov The selection of the stationary phase is critical; polar capillary columns, such as those coated with polyethylene glycol (e.g., PEG-20M), are effective for separating maleate esters. cdc.gov
High-Performance Liquid Chromatography (HPLC) : While GC is more common, HPLC offers an alternative for separating DIOM without the need for high temperatures, which can be beneficial for thermally sensitive samples. A reverse-phase (RP) HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, could be employed for the separation of DIOM. polymersolutions.com Detection is typically achieved using an ultraviolet (UV) detector, as the double bond in the maleate moiety provides some UV absorbance.
| Method | Column Type | Detector | Typical Application |
|---|---|---|---|
| Gas Chromatography (GC) | Polar Capillary (e.g., PEG-20M) | Flame Ionization Detector (FID) | Quantification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Polar or Non-polar Capillary | Mass Spectrometer (MS) | Identification and Confirmation |
| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., C18) | Ultraviolet (UV) | Separation and Quantification |
Advanced Detection and Trace Analysis of this compound
Detecting and quantifying trace levels of DIOM, for instance in migration studies or environmental samples, requires highly sensitive and selective analytical methods. These often involve sophisticated sample preparation techniques and advanced instrumentation.
Sample preparation is a critical first step to isolate and concentrate the analyte from the sample matrix. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction are employed to clean up the sample and minimize interference. cdc.gov For trace analysis, miniaturized extraction techniques such as solid-phase microextraction (SPME) or liquid-phase microextraction (LPME) can be utilized to pre-concentrate DIOM before GC-MS analysis. nih.govbohrium.com
For detection, GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS. By monitoring specific parent-to-daughter ion transitions, GC-MS/MS can effectively reduce matrix interference and achieve lower detection limits, which is crucial for complex sample matrices. Another advanced technique is thermal desorption GC-MS, which can be used to analyze low-level migration of plasticizers from materials. foodpackagingforum.org
Standardization and Quality Control in Research Samples
To ensure the accuracy and reliability of analytical data for this compound, robust standardization and quality control (QC) procedures are essential. These measures are integral to validating the entire analytical method, from sample preparation to final data analysis.
Use of Internal Standards : For quantitative analysis using chromatography, the internal standard method is frequently employed. cdc.gov This involves adding a known amount of a non-interfering compound (the internal standard) to every sample, calibrator, and blank. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This approach corrects for variations in injection volume and potential signal drift in the detector.
Certified Reference Materials (CRMs) : Whenever available, CRMs are used to validate the accuracy of an analytical method. A CRM is a highly characterized and homogeneous material with a certified concentration of the analyte. Analyzing a CRM as a sample allows the laboratory to assess its method's bias. While a specific CRM for DIOM may not be widely available, CRMs for related plasticizers like di-n-octyl phthalate (B1215562) can be used for method development and validation.
Method Validation : A comprehensive method validation protocol is crucial. This includes establishing linearity by creating a calibration curve with a series of standards of known concentrations. Other key validation parameters include determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing the method's precision (repeatability and reproducibility) and accuracy (recovery). researchgate.net
Quality Control Samples and Blanks : Routine analysis should include running QC samples at different concentration levels to monitor the method's performance over time. Additionally, solvent blanks and method blanks must be analyzed periodically to check for contamination from solvents, glassware, or the laboratory environment, which is a common issue in trace analysis of plasticizers. cpsc.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| This compound (DIOM) |
| di-n-octyl phthalate |
| Polyethylene glycol |
Environmental Fate and Ecotoxicological Assessment of Diisooctyl Maleate
Environmental Release and Distribution Pathways
Diisooctyl maleate (B1232345) is a chemical intermediate utilized in the production of various substances, including surfactants, plasticizers, adhesives, and coatings. marketresearch.comatamanchemicals.com Its primary applications are in the coatings industry and as a non-phthalate alternative to common plasticizers. atamanchemicals.com Given its use in industrial manufacturing and in consumer products like paints and adhesives, there is potential for its release into the environment during production, formulation, and use. marketresearch.comeuropa.eu Spills or improper disposal are also potential release pathways. parchem.com
Once released, the distribution of Diisooctyl maleate in the environment is governed by its physical and chemical properties. Due to its use in a variety of products, it can enter waterways and soil ecosystems. makingcosmetics.comontosight.ai The compound is described as a substance that may cause long-term adverse effects in the aquatic environment. sevron.co.uk Efforts are being made to monitor and regulate its use to minimize environmental impact. ontosight.ai
Biodegradation and Persistence Studies
Some research indicates that while maleate chemicals have potential as plasticizers, they may have poorer biodegradation rates compared to other alternatives like succinate- and dibenzoate-based plasticizers. oup.com
Upon entering the environment, esters like this compound are susceptible to hydrolysis, a process that can be either chemical or biologically mediated. umweltbundesamt.atindustrialchemicals.gov.au This process involves the cleavage of the ester bonds, which would break down this compound into maleic acid and isooctanol. industrialchemicals.gov.au Maleic acid is a water-soluble organic dicarboxylic acid. fishersci.com
The formation of metabolites during biodegradation is a critical consideration. For some maleate diesters, the temporary buildup of their respective monoesters has been observed during biodegradation experiments. researchgate.net In the case of dioctyl maleate (DOM), this buildup of the monoester led to the inhibition of bacterial growth in one study. researchgate.net The systemic toxicity of maleic esters is expected to be driven by maleic acid and the corresponding alcohol hydrolysis product. industrialchemicals.gov.au
Microorganisms play a significant role in the breakdown of organic compounds in the environment. iastate.edu The biodegradation of esters often begins with microbial hydrolysis. researchgate.net For some plasticizers, this is followed by the degradation of the alkyl branches. researchgate.net The structure of these branches can significantly impact the rate of degradation. For example, branching in the alkyl chain can hinder the β-oxidation pathway, a key process in microbial degradation, leading to greater persistence in the environment. researchgate.net
Studies on the bacterium Rhodococcus rhodochrous have shown its ability to degrade various plasticizers, including maleates. researchgate.netresearchgate.net The degradation process often involves the initial hydrolysis of an ester bond, releasing a monoester and the corresponding acid. researchgate.net The rate of this hydrolysis and the subsequent degradation of the metabolites can vary significantly depending on the specific chemical structure. researchgate.netresearchgate.net
Aquatic Ecotoxicity Investigations
The potential impact of this compound on aquatic organisms is a key aspect of its environmental risk assessment. It is classified as very toxic to aquatic life with long-lasting effects. sevron.co.ukechemi.comnih.gov
Studies on the acute toxicity of a similar compound, dioctyl maleate, to the aquatic invertebrate Daphnia magna (water flea) have determined a 48-hour median effective concentration (EC50) of 59.5 mg/L. sevron.co.ukechemi.com The EC50 value represents the concentration of a substance that is expected to cause a specific effect in 50% of a test population. Another safety data sheet for dioctyl maleate also reports an EC50 of 59.5 mg/L for a 48-hour exposure to water fleas. parchem.com
Acute toxicity testing on fish has also been conducted. For dioctyl maleate, the 96-hour median lethal concentration (LC50) for the Zebra fish (Brachydanio rerio, also known as Danio rerio) was found to be greater than 100 mg/L. sevron.co.ukechemi.com The LC50 value is the concentration of a chemical that is lethal to 50% of the test organisms. Another source confirms a 96-hour LC50 of >100 mg/L for Zebra fish. parchem.com One safety data sheet notes that dioctyl maleate is not considered toxic to fish. makingcosmetics.com
Algal and Microorganism Toxicity Assays
The assessment of this compound's toxicity to aquatic microorganisms, particularly algae and bacteria, is crucial for understanding its impact on aquatic ecosystems.
Algal Toxicity: Studies on the toxicity of this compound to algae have yielded varying results, which may be attributable to the specific isomers or test conditions used. A study on the green algae Pseudokirchneriella subcapitata (also known as Raphidocelis subcapitata) determined the 72-hour median effective concentration (EC50) to be greater than 100 mg/L. This indicates a low level of toxicity to this algal species. In contrast, another study reported a 72-hour EC50 for green algae at a much lower value of >0.62 mg/L amdb.online. However, given that the substance is considered readily biodegradable, the higher value is often cited in safety assessments. For instance, a study on dimethyl maleate, a related compound, showed a 72-hour EC50 of 13.34 mg/L for Pseudokirchneriella subcapitata, falling between the two values reported for this compound chemicalbook.com.
Microorganism Toxicity: The impact of this compound on microorganisms, such as those found in sludge treatment facilities, has also been evaluated. The 3-hour EC50 for bacteria in activated sludge is reported to be greater than 1,000 mg/L amdb.online. This high value suggests that the compound is unlikely to inhibit the biological processes in wastewater treatment plants.
Interactive Data Table: Algal and Microorganism Toxicity of this compound
| Test Organism | Endpoint | Duration | Test Condition | Result (mg/L) | Reference |
|---|---|---|---|---|---|
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | 72 hours | Static | >100 | |
| Green Algae | EC50 (Growth Inhibition) | 72 hours | - | >0.62 | amdb.online |
| Activated Sludge Bacteria | EC50 | 3 hours | - | >1000 | amdb.online |
Terrestrial Ecotoxicity Studies
Information regarding the specific toxicity of this compound to terrestrial organisms is limited in publicly available literature. The European Chemicals Agency (ECHA) registration dossier for the branched isomer of dioctyl maleate indicates that endpoint summaries exist for toxicity to soil macroorganisms (excluding arthropods), terrestrial arthropods, terrestrial plants, and soil microorganisms parlament.gv.at. However, the detailed results of these studies, such as LC50 (lethal concentration for 50% of organisms) or NOEC (no-observed-effect concentration) values, are not specified in the available documentation.
Earthworms are frequently used as model organisms in soil ecotoxicology to assess the impact of chemical substances researchtrend.netmdpi.com. Studies on various chemicals have shown effects on earthworm function, growth, and reproduction opot.co.za. Without specific data for this compound, a quantitative assessment of its terrestrial toxicity cannot be made, though its classification as biodegradable may suggest a lower persistence and therefore reduced long-term exposure risk in soil environments.
Bioaccumulation Potential and Environmental Risk Assessment
The environmental risk of this compound is assessed by considering its potential to persist in the environment, accumulate in living organisms (bioaccumulation), and its inherent toxicity (PBT assessment).
Bioaccumulation Potential: The potential for a substance to bioaccumulate is often initially estimated using its octanol-water partition coefficient (log Kow or log Pow). A high log Pow value suggests that a substance is more soluble in fats and oils than in water, indicating a higher likelihood of accumulating in the fatty tissues of organisms. This compound has a reported log Pow of 7.24, which is significantly high and suggests a strong potential for bioaccumulation. The predicted XlogP3 value is slightly lower at 6.5 nih.gov.
Under regulations like REACH, a log Kow greater than 4.0 to 4.5 often triggers formal bioaccumulation studies, such as determining the Bioconcentration Factor (BCF) in fish researchgate.net. Despite the high log Pow, this compound is considered to be readily biodegradable. This rapid breakdown in the environment can mitigate its potential to bioaccumulate, as the substance may be degraded before it can be significantly taken up by organisms.
Biological Interactions and Toxicological Pathways of Diisooctyl Maleate
Mammalian Toxicokinetics and Metabolism
The study of toxicokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a substance, processes that determine the concentration and duration of a compound's presence at its target site within an organism. mhmedical.comuni-konstanz.de
Limited available information on maleic esters, including diisooctyl maleate (B1232345), suggests that these compounds are readily absorbed following oral and dermal exposure. industrialchemicals.gov.auindustrialchemicals.gov.au Following administration, a drug or chemical must be absorbed and then distributed throughout the body, often via the circulatory and lymphatic systems. mhmedical.com The processes of absorption, distribution, metabolism, and excretion necessitate the passage of the substance across various cell membranes. pharmaguideline.com
Once absorbed, diisooctyl maleate is subject to metabolic processes before being eliminated from the body. pharmaguideline.com The elimination of the parent compound and its metabolites is expected to occur primarily through renal and biliary pathways, resulting in excretion via urine and feces. pharmaguideline.comnih.gov
Upon entering the body, maleate esters undergo hydrolysis, breaking down into maleic acid and the corresponding alcohol. industrialchemicals.gov.auindustrialchemicals.gov.au In the case of this compound, the hydrolysis products are maleic acid and isooctanol (specifically, its isomer 2-ethylhexanol is often referenced in related compounds). industrialchemicals.gov.ausolechem.eu It is believed that the systemic toxicity of maleate esters is primarily driven by these hydrolysis products. industrialchemicals.gov.auindustrialchemicals.gov.au Due to their structural similarities and common hydrolysis product (maleic acid), chemicals in this group are expected to exhibit similar systemic toxicological effects. industrialchemicals.gov.auindustrialchemicals.gov.au Maleic acid itself is known to induce nephrotoxicity in rats, which has guided the assessment of related maleate compounds. europa.eu
In Vitro and In Vivo Toxicity Assessments
In vitro studies have been conducted to evaluate the cytotoxic potential of this compound (DOM) on various cell lines. In one study using MLTC-1 Leydig cells, exposure to DOM resulted in a significant decrease in cell viability in unstimulated cells. mdpi.com Another investigation utilized the immortalized TM4 Sertoli cell line; gene expression analysis revealed that cells treated with DOM clustered distinctly from control samples, with many genes being differentially expressed, indicating a significant cellular impact. researchgate.netresearchgate.net In contrast, a study on an extract of Rubus steudneri containing this compound reported that the chloroform (B151607) fraction of the plant, which contained the compound, showed cytotoxic effects against MCF-7 breast cancer cell lines. phcog.com
Table 1: Summary of Selected Cytotoxicity Studies on this compound (DOM)
| Cell Line | Study Type | Finding |
| MLTC-1 Leydig Cells | In Vitro | Significant decrease in cell viability in unstimulated cells exposed to DOM. mdpi.com |
| TM4 Sertoli Cells | In Vitro | Treatment with DOM resulted in numerous differentially expressed genes. researchgate.netresearchgate.net |
| MCF-7 Breast Cancer Cells | In Vitro | A plant fraction containing this compound exhibited cytotoxic effects. phcog.com |
The genotoxic and mutagenic potential of this compound has been assessed through various evaluations. A safety data sheet for dioctyl maleate reports a negative result in an in vitro chromosome aberration test. sevron.co.uk An evaluation combining in vitro test data for dioctyl maleate and other related maleic acid esters concluded that chemicals in this group are not genotoxic. industrialchemicals.gov.au However, other sources state that no data is available regarding the mutagenic effects of the product. parchem.comchemicalbook.com
The assessment of reproductive and developmental toxicity for this compound has yielded mixed considerations, often relying on data from structurally similar compounds. A combined repeated-dose toxicity study with a reproductive/developmental toxicity screening test, conducted according to OECD Guideline 422, was performed on dioctyl maleate in rats. europa.eu This study established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity at 1000 mg/kg bw/day. europa.eueuropa.eu
Table 2: Reproductive and Developmental Toxicity Data for this compound
| Study Type | Species | Key Finding |
| Combined Repeated-Dose and Reproductive/Developmental Toxicity Screening Test (OECD 422) | Rat | The NOAEL for reproductive and developmental toxicity was determined to be 1000 mg/kg/day. europa.eueuropa.eu |
| Read-Across Assessment from Dibutyl Maleate | N/A | Concluded that this compound is not a developmental or reproductive toxicant. europa.eu |
| In Silico/Analog Data | N/A | Concerns raised due to the developmental effects of the hydrolysis product 2-ethylhexanol and the potential for steroid receptor antagonism. industrialchemicals.gov.auplos.org |
Organ-Specific Toxicity (e.g., kidneys)
The primary organ targeted by this compound (DIOM) following prolonged or repeated exposure is the kidney. sevron.co.uk Safety data for the compound indicate that ingestion may be harmful, with the potential for serious health damage through extended exposure. sevron.co.uk Chronic effects are specified as chronic nephropathy (kidney failure) and mineralization in the kidneys. sevron.co.uk
Toxicological assessments often rely on a "read-across" approach, where data from structurally similar chemicals are used to predict the toxicity of a target compound. europa.eucanada.ca This method is considered valid for maleate esters because they are hydrolyzed in the body to maleic acid and their corresponding alcohols, with the systemic toxicity primarily driven by the common maleic acid metabolite. industrialchemicals.gov.au Maleic acid itself is known to induce nephrotoxicity. europa.eunih.gov
In a 28-day combined repeated-dose and reproductive/developmental toxicity screening test, dioctyl maleate (reported as a mixture that includes DIOM) demonstrated low toxicity. europa.euindustrialchemicals.gov.au However, at a dose of 1000 mg/kg, increased kidney weights and kidney-to-body-weight ratios were observed in both male and female rats. europa.eu At a lower dose of 300 mg/kg, increased kidney weights were noted in males, though these changes were not supported by corresponding histopathological findings. europa.eu The parental No-Observed-Adverse-Effect Level (NOAEL) in this study was determined to be 300 mg/kg bw/day. europa.eu
Due to the limited specific data on long-term DIOM exposure, regulatory assessments have used data from shorter-chain analogues like dibutyl maleate (DBM) for a more conservative evaluation. europa.eu
| Compound | Study Duration | Species | Key Findings Related to Kidney Toxicity | Toxicity Value (Level) |
|---|---|---|---|---|
| Dioctyl Maleate | 28 days | Rat | Increased kidney weights at higher doses (≥ 300 mg/kg). europa.eu | NOAEL: 300 mg/kg/day europa.eu |
| Dibutyl Maleate (Read-across for DIOM) | 90 days | Rat | Chronic Progressive Nephropathy (CPN), mineralization, tubular basophilia, and increased kidney weights. europa.eu | LOAEL: 30 mg/kg/day europa.eu |
| n-Butyl Maleate (Read-across for DIOM) | 14 days | Rat | Mild renal toxicity observed. europa.eu | NOAEL: 30 mg/kg/day europa.eu |
Immunomodulatory and Inflammatory Responses
Research into the direct immunomodulatory and inflammatory effects of pure this compound is limited. However, its presence as a constituent in plant extracts with known biological activity provides some insight. DIOM has been identified as one of nine primary compounds in ethanolic extracts of the plant Bougainvillea x buttiana. ms-editions.clmedcraveonline.comphcog.com This extract has been studied for its anti-inflammatory and immunomodulatory properties. phcog.com
Studies on the Bougainvillea x buttiana extract have shown that it can modulate immune responses in macrophage cell cultures. medcraveonline.com Specifically, the extract demonstrated an ability to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO) and key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). medcraveonline.com Furthermore, the extract was found to increase the levels of the anti-inflammatory cytokine IL-10. medcraveonline.com
In macrophage cultures stimulated with Bothrops jararaca venom, the plant extract containing DIOM significantly reduced the production of pro-inflammatory cytokines TNF-α, IL-6, and Interferon-gamma (IFN-γ), while simultaneously potentiating the production of the anti-inflammatory cytokine IL-10. ms-editions.cl
It is critical to note, however, that these effects are attributed to the extract as a whole. One study explicitly stated that no specific biological activity was reported for the this compound compound by itself, suggesting that other components in the extract are responsible for the observed immunomodulatory effects. scispace.com Another analysis noted that the immunological effects of DIOM have not been previously identified in the literature. ms-editions.cl Therefore, while DIOM is a component of a mixture with demonstrated anti-inflammatory properties, its individual contribution to these effects remains unconfirmed.
| Mediator/Cytokine | Effect Observed with B. x buttiana Extract (containing DIOM) | Response Type |
|---|---|---|
| Nitric Oxide (NO) | Reduced production medcraveonline.com | Anti-inflammatory |
| TNF-α | Reduced production ms-editions.clmedcraveonline.com | Anti-inflammatory |
| IL-1β | Reduced production medcraveonline.com | Anti-inflammatory |
| IL-6 | Reduced production ms-editions.clmedcraveonline.com | Anti-inflammatory |
| IFN-γ | Reduced production ms-editions.cl | Anti-inflammatory |
| IL-10 | Increased production ms-editions.clmedcraveonline.com | Anti-inflammatory |
Comparative Toxicology with Related Maleate Esters
The toxicological profile of this compound is best understood in comparison with other maleate esters, particularly those with shorter alkyl chains. This comparative approach, known as read-across, is justified by the common metabolic pathway where these esters hydrolyze to maleic acid and their respective alcohols. industrialchemicals.gov.au Systemic toxicity is largely attributed to the maleic acid moiety. industrialchemicals.gov.auindustrialchemicals.gov.au
The primary analogues used for comparison are Dibutyl maleate (DBM) and n-butyl maleate. europa.eu Animal studies show that the main target organs for this class of compounds are the kidneys. europa.eu
Dibutyl Maleate (DBM): A 90-day subchronic oral toxicity study in rats using DBM revealed the most severe systemic effects among the tested analogues. It caused persistent kidney findings, including chronic progressive nephropathy (CPN) and mineralization, establishing a Lowest-Observed-Adverse-Effect Level (LOAEL) of 30 mg/kg/day. europa.eueuropa.eu These more severe findings in the shorter-chain DBM are used to establish a conservative health risk assessment for longer-chain esters like DIOM. europa.eu
n-Butyl Maleate: A two-week study designed to evaluate potential renal toxicity showed that n-butyl maleate induced mild renal toxicity in rats, with a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg/day. europa.eu
Diethylhexyl Maleate (DEHM): DEHM is a close structural analogue to DIOM and is often grouped with it in assessments. industrialchemicals.gov.au It is expected to have similar systemic toxicological effects driven by the maleic acid hydrolysis product. industrialchemicals.gov.au
Short-Chain vs. Long-Chain Esters: Generally, assessments indicate that shorter-chain maleate diesters, such as dibutyl maleate, exhibit more pronounced renal toxicity in repeated-dose studies than the longer-chain esters like dioctyl maleate. europa.euindustrialchemicals.gov.au While a 28-day study on dioctyl maleate showed only low toxicity, the more significant effects of DBM led to the classification of dioctyl maleate under Category 2 for Specific Target Organ Toxicity (Repeated Exposure) based on the read-across assessment. europa.eu
This comparative approach highlights a trend where the shorter alkyl chain maleates appear to present a greater hazard for renal toxicity upon repeated exposure than longer-chain analogues like this compound.
Future Research Directions and Emerging Trends
Development of Bio-based and Sustainable Diisooctyl Maleate (B1232345) Alternatives
The global push for sustainability is a major driver of innovation in the chemical industry. marketreportanalytics.com There is a significant trend towards the development of bio-based and sustainable alternatives to petroleum-derived chemicals, and DIOM is no exception. market.usgiiresearch.com Research is increasingly focused on synthesizing DIOM and its alternatives from renewable feedstocks.
One promising approach involves the valorization of bio-derived molecules. For instance, a recent study demonstrated the successful synthesis of di-iso-octyl maleate (DOM) from 3-octanol (B1198278), a byproduct of peppermint oil extraction. ijfmr.com This process involves the esterification of 3-octanol with maleic anhydride (B1165640), offering a sustainable pathway to a valuable surfactant precursor. ijfmr.com The market is also seeing a rise in bio-based plasticizers, such as those derived from castor oil, which are considered more environmentally friendly. chemicalmarketforecast.com
Companies are actively investing in the development of these greener alternatives. For example, Celanese Corporation is focusing on sustainable plasticizer solutions, including investments in bio-based alternatives to meet stricter environmental regulations. market.us Similarly, Hallstar is innovating in eco-friendly plasticizers for personal care products, with a focus on non-toxic, bio-based options. market.us The development of these bio-based variants is seen as a key opportunity for market growth. giiresearch.com
Advanced Functionalization and Derivatization of Diisooctyl Maleate
Researchers are exploring new ways to modify the chemical structure of DIOM to create derivatives with enhanced or novel properties. This functionalization can lead to improved performance in existing applications and open doors to new ones.
A significant area of interest is the derivatization of DIOM to produce sulfosuccinates. marketresearch.com Dioctyl maleate is a key intermediate in the synthesis of dioctyl sodium sulfosuccinate (B1259242) (DOSS), a widely used anionic surfactant. atamanchemicals.com The process involves the sulfonation of dioctyl maleate, which is produced by the esterification of maleic anhydride with an alcohol like 2-ethylhexanol. atamanchemicals.com These DOSS derivatives are valued for their excellent wetting, emulsifying, and dispersing properties in a variety of industries, including personal care and cleaning products. marketresearch.comatamanchemicals.com
Another area of exploration is the creation of organotin derivatives. For example, dioctyl(maleate)tin is an organometallic compound with applications as a reagent, catalyst, and precursor material in various industrial processes. americanelements.com Research has also been conducted on polymeric dioctyltin (B90728) maleate for its potential as a thermal stabilizer for polyvinyl chloride (PVC). researchgate.net These advanced functionalization and derivatization strategies are expanding the potential of DIOM beyond its traditional uses. marketresearchfuture.com
Nanotechnology Applications and Colloidal Research
The unique properties of DIOM and its derivatives make them valuable in the fields of nanotechnology and colloidal science. A key application in this area is the formation of microemulsions. atamanchemicals.com
Microemulsions are thermodynamically stable, optically clear mixtures of oil, water, and surfactants. jrespharm.comgattefosse.com They are formed spontaneously and have droplet sizes in the nanometer range. jrespharm.com Dioctyl sodium sulfosuccinate (DOSS), derived from DIOM, is a highly effective surfactant for creating stable microemulsions. atamanchemicals.com These systems are crucial for research in drug delivery, encapsulation, and other nanotechnology applications. atamanchemicals.com
The ability of DOSS to facilitate the creation of microemulsions is being explored for various purposes, including enhanced oil recovery and as a delivery vehicle in pharmaceuticals. atamanchemicals.comfrontiersin.org The formation of microemulsions can significantly reduce interfacial tension between oil and water, a key factor in many industrial processes. researchgate.net The integration of nanotechnology with smart coating technologies, where DIOM can act as a reactive plasticizer, is also an emerging trend. market.us
Interdisciplinary Research in Materials Science and Environmental Health
The future of DIOM is also being shaped by interdisciplinary research that bridges materials science and environmental health. This research aims to develop safer and more sustainable materials while thoroughly understanding their potential impacts.
In materials science, there is a growing demand for high-performance, durable, and flexible materials in sectors like automotive, construction, and electronics. marketresearchfuture.commarket.us DIOM is used as a plasticizer to enhance these properties in polymers like PVC. marketresearchfuture.com Innovations in material science are leading to new applications for DIOM and its derivatives. marketresearchfuture.com The push for lightweight materials in the automotive industry, for example, has increased the demand for DIOM-modified plastics. syndicatedanalytics.com
Concurrently, there is a strong focus on the environmental health and safety of these materials. ontosight.ai Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) establish standards for the safe handling and disposal of DIOM. ontosight.ai Ongoing research is investigating the environmental fate of DIOM, with some studies indicating potential persistence in aquatic environments. ontosight.ai This has led to a push for greener and more biodegradable alternatives. researchgate.net Research is also evaluating the long-term health effects of DIOM and its substitutes to ensure consumer safety. solubilityofthings.com
Regulatory Science and Risk Assessment Refinements for this compound
As scientific understanding evolves, so too do the regulatory frameworks and risk assessment methodologies for chemicals like DIOM. Regulatory science plays a crucial role in ensuring that the use of DIOM is safe for both human health and the environment.
Regulatory bodies in various regions, including the European Union, are placing restrictions on certain traditional plasticizers, which creates opportunities for alternatives like DIOM. chemicalmarketforecast.com The Australian Industrial Chemicals Introduction Scheme (AICIS) has conducted evaluations of maleic acid esters, including DIOM. nih.gov
The market is being significantly influenced by these tightening regulations, which are driving the demand for low-VOC (volatile organic compound) and non-toxic formulations. market.usmarketresearch.com Companies are responding by developing products that comply with these stricter standards. market.us The ongoing evaluation of the safety profiles of plasticizers is a key driver for innovation in the industry, pushing for the development of safer and more sustainable options. solubilityofthings.com This continuous refinement of risk assessment and regulation will continue to shape the future production and application of this compound.
Q & A
Q. What analytical techniques are recommended for determining the purity and structural integrity of diisooctyl maleate in experimental settings?
- Methodological Answer : this compound (DOM) can be analyzed using polarography, voltammetry, and UV-VIS spectroscopy to assess purity and structural characteristics. For instance, differential-pulse polarography has been applied to study maleate derivatives, with sensitivity to electrochemical behavior influenced by substituents . Gel chromatography and UV spectroscopy are also effective for monitoring reaction progress, such as in Diels-Alder (D-A) reactions, where gel chromatography provides precise conversion rates, while UV analysis tracks absorption at 270 nm to evaluate reaction kinetics .
Q. How can researchers differentiate this compound from structurally similar esters (e.g., dioctyl fumarate) using spectroscopic or chromatographic methods?
- Methodological Answer : Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for distinguishing DOM from isomers like dioctyl fumarate. GC separates compounds based on boiling points and polarity, while NMR identifies geometric isomerism (cis vs. trans configurations) via coupling constants in the alkene region. Additionally, UV spectroscopy can differentiate maleate and fumarate esters due to distinct π→π* transition patterns in their conjugated systems .
Q. What are the key physicochemical properties of this compound that influence its behavior in polymer synthesis or plasticizer formulations?
- Methodological Answer : DOM’s low viscosity (17 mPa·s at 23°C), high boiling point (195–207°C at 0.667 kPa), and compatibility with organic solvents make it suitable as a comonomer or plasticizer. Its relative density (0.944 at 25°C) and flash point (180°C) are critical for safety assessments in high-temperature reactions . Researchers should also note its hydrolytic stability under neutral conditions, though acidic or basic environments may promote ester cleavage .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound using acid-functionalized ionic liquid catalysts?
- Methodological Answer : Acidic ionic liquids (e.g., [HSO3-pMIM]HSO4) offer high catalytic efficiency and recyclability for DOM synthesis. Optimal conditions include a molar ratio of maleic anhydride to isooctanol of 1:2.5, reaction temperature of 120–140°C, and catalyst loading of 5–7 wt%. Post-reaction, the ionic liquid can be separated via centrifugation and reused for ≥5 cycles without significant loss in yield (reported >95%) .
Q. What experimental strategies mitigate data discrepancies when quantifying DOM in complex matrices (e.g., polymer blends or environmental samples)?
- Methodological Answer : Matrix effects can be minimized using internal standards (e.g., deuterated DOM analogs) in GC-MS or LC-MS analyses. For environmental samples, solid-phase extraction (SPE) with C18 cartridges improves recovery rates. Cross-validation via differential scanning calorimetry (DSC) or Fourier-transform infrared (FTIR) spectroscopy is recommended to resolve contradictions between chromatographic and spectroscopic data .
Q. How do thermodynamic parameters (e.g., activation energy, equilibrium constants) affect the Diels-Alder reaction kinetics of DOM with conjugated dienes?
- Methodological Answer : The D-A reaction between DOM and methyl eleostearate (from tung oil) follows second-order kinetics, with activation energy (~85 kJ/mol) determined via Arrhenius plots. Optimal conditions include a 1:1 molar ratio, 220°C reaction temperature, and 5-hour duration, achieving >97% conversion. Gel chromatography is essential for quantifying unreacted DOM and validating kinetic models .
Q. What are the decomposition pathways and hazardous byproducts of DOM under extreme thermal or oxidative conditions?
- Methodological Answer : Thermal gravimetric analysis (TGA) reveals DOM decomposes above 250°C, releasing maleic anhydride and 2-ethylhexanol. Combustion products may include carbon monoxide and unsaturated aldehydes, necessitating flame-resistant equipment (e.g., alcohol-resistant foam extinguishers) in high-risk settings .
Methodological and Safety Considerations
Q. What storage protocols ensure long-term stability of this compound in research laboratories?
- Methodological Answer : Store DOM in amber glass containers under inert gas (N2 or Ar) at 4–8°C to prevent oxidation. Avoid exposure to UV light, static discharge, and moisture. Stability studies indicate no significant degradation over 12 months under these conditions .
Q. How should researchers handle DOM to minimize health risks during in vivo or in vitro toxicological studies?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) when handling DOM. In case of eye contact, flush with water for 15 minutes; for ingestion, rinse the mouth and seek medical attention without inducing vomiting. Acute toxicity studies in rodents report LD50 > 2,000 mg/kg (oral), but chronic exposure risks remain under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
